MMB-FUBICA metabolite 3
Description
Overview of Contemporary Synthetic Cannabinoid Landscape
The current synthetic cannabinoid market is characterized by its diversity and rapid turnover of compounds. ojp.gov Manufacturers continuously introduce new substances with modified chemical structures to stay ahead of legal regulation. nvopioidcoe.orgsciex.jp These substances are often sold in colorful packaging under various brand names, misleadingly marketed as "legal" or "safe" alternatives to marijuana. nvopioidcoe.org The chemical modifications can lead to unpredictable and significantly more potent effects compared to natural cannabis. nvopioidcoe.org This constant evolution necessitates ongoing surveillance and the development of comprehensive analytical methods to identify these new threats to public health. ojp.gov
Significance of Metabolite Characterization in Novel Psychoactive Substances Research
The identification and characterization of metabolites are of paramount importance in the field of NPS research. nih.gov When a synthetic cannabinoid is consumed, it is extensively metabolized by the body, often leaving little to no trace of the original parent compound in biological samples like urine. sciex.jp Therefore, identifying the metabolic byproducts is crucial for confirming consumption and extending the window of detection in forensic and clinical investigations. sciex.jpfrontiersin.org
Metabolite profiling can also provide insights into the potential toxicity of a substance and help in understanding its pharmacological effects. frontiersin.org By identifying the major metabolites, toxicologists can determine the most reliable biomarkers for developing and updating analytical methods. sciex.jp This is particularly critical for synthetic cannabinoids, where the parent drug may be rapidly cleared from the body. sciex.jpnih.gov In vitro studies using human liver microsomes (HLM) are a common and effective initial step in identifying the major metabolites of new synthetic cannabinoids. nih.govfrontiersin.org
Contextualization of MMB-FUBICA Metabolite 3 within Synthetic Cannabinoid Metabolism
MMB-FUBICA is an indole-based synthetic cannabinoid that has been identified in the illicit drug market. issuu.comcaymanchem.com Like many other synthetic cannabinoids, it undergoes extensive metabolism in the human body. ugent.be One of the primary metabolic pathways for synthetic cannabinoids containing an ester group is hydrolysis. ugent.benih.gov This process breaks down the ester bond, often resulting in a carboxylic acid metabolite. ugent.be
This compound is the product of the ester hydrolysis of its parent compound, MMB-FUBICA. caymanchem.cominterchim.com This transformation is a common and significant metabolic step for many synthetic cannabinoids that share a similar chemical scaffold. ugent.be The identification of this compound is therefore a key indicator of MMB-FUBICA consumption, especially since the parent compound may not be detectable in biological samples long after use. sciex.jpnih.gov
Chemical and Physical Properties
A comprehensive understanding of the chemical and physical properties of this compound is fundamental for its accurate identification in forensic and research settings. This data provides the basis for the development of analytical methods and for differentiating it from other related compounds.
| Property | Value |
| Formal Name | N-[[1-[(4-fluorophenyl)methyl]-1H-indol-3-yl]carbonyl]-L-valine |
| Chemical Formula | C₂₁H₂₁FN₂O₃ |
| Molecular Weight | 368.4 g/mol |
| CAS Number | 2693397-44-1 |
Data sourced from Cayman Chemical. caymanchem.com
Analytical Detection
The detection and quantification of this compound in biological matrices are typically achieved using advanced analytical techniques. Given the low concentrations at which metabolites are often present, highly sensitive and specific methods are required.
Liquid chromatography coupled with mass spectrometry (LC-MS) is a cornerstone technique for the analysis of synthetic cannabinoid metabolites. researchgate.net Specifically, high-resolution mass spectrometry (HRMS) provides accurate mass measurements, which are crucial for the tentative identification of metabolites in complex matrices like urine and blood. nih.govnih.gov Techniques such as liquid chromatography-quadrupole time-of-flight mass spectrometry (LC-QToF-MS) have been successfully employed for the detection of related synthetic cannabinoid metabolites. researchgate.net
For confirmation and routine screening, tandem mass spectrometry (MS/MS) methods, such as those using a triple quadrupole mass spectrometer, offer high selectivity and sensitivity. nih.gov The development of comprehensive spectral libraries containing the mass spectral data of parent compounds and their metabolites is essential for the reliable identification of these substances in forensic casework. ojp.gov
Metabolic Pathways
The formation of this compound is a direct result of the in vivo biotransformation of its parent compound, MMB-FUBICA. Understanding the enzymatic processes involved is crucial for predicting and interpreting analytical findings.
The primary metabolic reaction leading to this compound is the hydrolysis of the methyl ester group of MMB-FUBICA. ugent.becaymanchem.com This reaction is catalyzed by carboxylesterases (CES), a family of enzymes abundant in the liver. nih.govnih.gov Studies on similar synthetic cannabinoids have shown that human carboxylesterase 1 (hCES1) is particularly efficient at hydrolyzing these ester-containing compounds. nih.govnih.gov The resulting carboxylic acid, this compound, is a major urinary biomarker for the intake of MMB-FUBICA. nih.govspringermedizin.de
In addition to hydrolysis, other phase I metabolic transformations such as hydroxylation and dehydrogenation can occur on the MMB-FUBICA molecule, leading to a variety of other metabolites. springermedizin.de However, the ester hydrolysis pathway to form this compound is considered a major and reliable indicator of consumption. nih.govspringermedizin.de
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C21H21FN2O3 |
|---|---|
Molecular Weight |
368.4 g/mol |
IUPAC Name |
2-[[1-[(4-fluorophenyl)methyl]indole-3-carbonyl]amino]-3-methylbutanoic acid |
InChI |
InChI=1S/C21H21FN2O3/c1-13(2)19(21(26)27)23-20(25)17-12-24(18-6-4-3-5-16(17)18)11-14-7-9-15(22)10-8-14/h3-10,12-13,19H,11H2,1-2H3,(H,23,25)(H,26,27) |
InChI Key |
GLSZASCWFBSHNV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C(=O)O)NC(=O)C1=CN(C2=CC=CC=C21)CC3=CC=C(C=C3)F |
Origin of Product |
United States |
Research Methodologies for Analysis and Characterization of Mmb Fubica Metabolite 3
Advanced Chromatographic Techniques for Separation
Chromatography is the cornerstone of separating MMB-FUBICA metabolite 3 from the complex matrix of biological samples, ensuring that the analyte is presented in a pure form for mass spectrometric analysis.
Ultra-high performance liquid chromatography (UHPLC) is a widely adopted technique for the analysis of synthetic cannabinoid metabolites due to its high resolution, speed, and efficiency. For the separation of this compound, reversed-phase chromatography is typically employed.
Key Research Findings:
Columns: Analytical separation is commonly achieved using C18 columns, which provide excellent retention and separation for compounds of intermediate polarity like this compound. researchgate.net
Mobile Phases: The mobile phase typically consists of a gradient mixture of water and an organic solvent, most commonly acetonitrile (B52724) or methanol (B129727). The addition of a small percentage of formic acid (e.g., 0.1%) to the mobile phase is a standard practice to improve peak shape and enhance ionization efficiency in the mass spectrometer. researchgate.net
Gradient Elution: A gradient elution program, where the proportion of the organic solvent is increased over time, is used to effectively separate the metabolite from other endogenous and exogenous compounds in the sample. semanticscholar.org
Interactive Data Table: Typical UHPLC Parameters for Synthetic Cannabinoid Metabolite Analysis
| Parameter | Typical Setting | Purpose |
| Column | C18 (e.g., 2.1 x 100 mm, 1.8 µm) | Provides high-resolution separation of analytes. |
| Mobile Phase A | 0.1% Formic Acid in Water | Aqueous component of the mobile phase. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic component for eluting the analyte. |
| Flow Rate | 0.3 - 0.6 mL/min | Influences separation efficiency and analysis time. |
| Column Temp. | 40 - 60°C | Optimizes separation and reduces viscosity. |
| Injection Vol. | 1 - 10 µL | Volume of sample introduced into the system. |
While liquid chromatography is more common for the analysis of polar metabolites like this compound, gas chromatography (GC) can also be utilized, though it presents certain challenges. The carboxylic acid functional group in the metabolite makes it non-volatile and prone to thermal degradation in the hot GC injection port.
To overcome these issues, derivatization is typically required to convert the polar functional group into a more volatile and thermally stable derivative. A common derivatization technique is silylation, which replaces the acidic proton with a trimethylsilyl (B98337) (TMS) group. Although less direct than LC-MS, GC-MS can provide excellent chromatographic separation and characteristic mass spectra. One study on the parent compound, AMB-FUBINACA, utilized a GC-MS method with a non-polar capillary column. probiologists.com
High-Resolution Mass Spectrometry for Identification and Quantification
High-resolution mass spectrometry (HRMS) is indispensable for the unequivocal identification and accurate quantification of this compound. It provides highly accurate mass measurements, enabling the determination of the elemental composition of the molecule and its fragments.
QTOF-MS is a powerful tool for the characterization of novel psychoactive substance metabolites. It combines a quadrupole mass filter with a time-of-flight mass analyzer, providing high-resolution and accurate mass data for both precursor and product ions. This capability is crucial for identifying unknown metabolites and confirming the structure of known ones like this compound.
Key Research Findings:
Retrospective data analysis using LC-QTOF-MS has successfully identified this compound (referred to as MDMB-FUBICA 3,3-Dimethylbutanoic Acid) in forensic casework. ojp.gov
The high mass accuracy of QTOF-MS allows for the confident determination of the elemental composition of the metabolite, distinguishing it from other co-eluting compounds with similar nominal masses. ojp.gov
Interactive Data Table: High-Resolution Mass Spectrometry Data for this compound
| Parameter | Value | Reference |
| Compound Name | MDMB-FUBICA 3,3-Dimethylbutanoic Acid | ojp.gov |
| Theoretical Mass | 383.1766 m/z | ojp.gov |
| Measured Mass | 383.1781 m/z | ojp.gov |
| Mass Difference | 3.87 ppm | ojp.gov |
| Retention Time | 4.42 min | ojp.gov |
Triple quadrupole mass spectrometry (QQQ-MS) is the gold standard for targeted quantification in forensic toxicology due to its exceptional sensitivity and selectivity. It operates in multiple reaction monitoring (MRM) mode, where a specific precursor ion is selected in the first quadrupole, fragmented in the second quadrupole (collision cell), and a specific product ion is monitored in the third quadrupole. This process provides a highly specific and sensitive signal for the target analyte.
For the quantification of this compound, a method would be developed by selecting the protonated molecule as the precursor ion and identifying characteristic product ions through collision-induced dissociation (CID). The intensity of the transition from the precursor to the product ion is then used for quantification. Linearity for such methods is often established in the low ng/mL range. mdpi.com
Interactive Data Table: Representative MRM Transitions for Synthetic Cannabinoid Metabolite Quantification
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | 383.2 | Hypothetical fragment 1 | Optimized value |
| This compound | 383.2 | Hypothetical fragment 2 | Optimized value |
Note: Specific product ions and collision energies for this compound would be determined empirically during method development.
Electrospray ionization (ESI) is the most commonly used ionization technique for the analysis of synthetic cannabinoid metabolites by LC-MS. nih.gov It is a soft ionization method that typically produces protonated molecules [M+H]+ in positive ion mode, which is ideal for subsequent mass analysis.
The efficiency of the ESI process can be influenced by the composition of the mobile phase. The presence of an acid, such as formic acid, promotes the formation of protonated molecules, thereby enhancing the signal intensity of the analyte. mdpi.comnih.gov The instrumental settings, including spray voltage, capillary temperature, and gas flows, are optimized to achieve the best sensitivity and stability for the analysis of this compound. thermofisher.com
Data Acquisition Strategies (e.g., SWATH Acquisition, Non-Targeted Screening)
Advanced data acquisition strategies are paramount for the detection and identification of an ever-expanding list of synthetic cannabinoids and their metabolites. These methods offer comprehensive data collection, enabling both targeted and non-targeted screening approaches.
SWATH Acquisition: Sequential Window Acquisition of all THeoretical fragment-ion spectra (SWATH) is a data-independent acquisition (DIA) strategy that has been successfully applied to the analysis of NPS, including MMB-FUBICA and its metabolites. In a SWATH-based workflow, the mass spectrometer systematically fragments all precursor ions within specific mass-to-charge (m/z) windows, creating a comprehensive digital map of all fragment ions in the sample. This approach allows for the retrospective analysis of data for compounds that were not initially targeted. A liquid chromatography quadrupole time-of-flight mass spectrometry (LC-QTOF-MS) system is often employed for this purpose.
Interactive Data Table: Illustrative SWATH Acquisition Parameters for NPS Analysis
| Parameter | Setting |
|---|---|
| Mass Spectrometer | SCIEX TripleTOF™ 5600+ QTOF-MS |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Scan Type | TOF MS and TOF MS/MS |
| Precursor Ion Selection | SWATH variable windows (e.g., 25 m/z windows across the mass range) |
| Collision Energy | Ramped collision energy (e.g., 35 ± 15 eV) |
| Data Processing | Comparison against an in-house library of NPS and their metabolites |
Non-Targeted Screening: Non-targeted screening methods are essential for identifying novel or unexpected metabolites. These approaches typically utilize high-resolution mass spectrometry (HRMS), such as QTOF-MS, to acquire accurate mass data for both precursor and fragment ions. The resulting data can be interrogated using various software tools to propose elemental compositions and search databases for potential matches. For this compound, a non-targeted screening approach would involve acquiring full-scan HRMS data and using data-mining techniques to identify ions with a mass and isotopic pattern consistent with the predicted metabolite.
Preparation of Analytical Reference Standards
The availability of pure, well-characterized analytical reference standards is a prerequisite for the accurate identification and quantification of this compound.
The chemical synthesis of this compound is necessary to produce a reference material for analytical method development and validation. A plausible synthetic route, based on the synthesis of similar synthetic cannabinoid metabolites, would involve the following key steps:
Synthesis of the Indole (B1671886) Core: The synthesis would likely begin with a suitable indole precursor, which is then N-alkylated with 4-fluorobenzyl bromide to introduce the characteristic fluorobenzyl group.
Amide Coupling: The resulting indole-3-carboxylic acid would then be coupled with the appropriate amino acid ester, in this case, L-valine methyl ester, using a standard peptide coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (B91526) (HATU).
Ester Hydrolysis: The final step to yield this compound would be the selective hydrolysis of the methyl ester of the valine moiety, typically achieved under basic conditions using a reagent like lithium hydroxide (B78521) or sodium hydroxide in a mixture of water and an organic solvent.
The final product would be purified using techniques such as column chromatography and characterized by nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry to confirm its structure and purity.
Isotopically labeled internal standards are crucial for achieving high accuracy and precision in quantitative mass spectrometric assays, as they can compensate for variations in sample preparation and instrument response. For this compound, a common strategy would be the introduction of stable isotopes, such as deuterium (B1214612) (²H or D), into the molecule.
A common approach for synthesizing a deuterated internal standard for this compound would involve using a deuterated precursor in the synthesis. For example, deuterated 4-fluorobenzyl bromide could be used in the initial N-alkylation step. Alternatively, deuterium atoms could be introduced at non-exchangeable positions on the indole ring or the valine side chain. The resulting isotopically labeled this compound would have a higher mass than the unlabeled analyte, allowing for its distinct detection by the mass spectrometer while maintaining similar chemical and physical properties.
Extraction and Purification from Biological Matrices for Research Purposes
The efficient extraction and purification of this compound from complex biological matrices such as blood, urine, or oral fluid are essential for reliable analysis. The choice of extraction method depends on the specific matrix and the analytical technique to be employed.
Solid-phase extraction is a widely used technique for the cleanup and concentration of analytes from biological samples. For synthetic cannabinoid metabolites like this compound, reversed-phase SPE cartridges are commonly employed.
Interactive Data Table: Typical SPE Protocol for Synthetic Cannabinoid Metabolites in Urine
| Step | Procedure |
|---|---|
| Sample Pre-treatment | Urine sample (e.g., 1 mL) is often subjected to enzymatic hydrolysis (e.g., with β-glucuronidase) to cleave glucuronide conjugates, followed by the addition of an internal standard. |
| Cartridge Conditioning | The SPE cartridge (e.g., a mixed-mode or polymeric reversed-phase sorbent) is conditioned with methanol followed by water or a buffer. |
| Sample Loading | The pre-treated sample is loaded onto the conditioned cartridge. |
| Washing | The cartridge is washed with a weak solvent (e.g., water or a low percentage of methanol in water) to remove interferences. |
| Elution | The analyte of interest is eluted with a stronger organic solvent (e.g., methanol, acetonitrile, or a mixture thereof). |
| Evaporation and Reconstitution | The eluate is evaporated to dryness and reconstituted in a suitable solvent for analysis. |
Liquid-liquid extraction is another common technique for the isolation of synthetic cannabinoid metabolites from biological fluids. This method relies on the differential solubility of the analyte in two immiscible liquid phases.
For the extraction of this compound from blood or plasma, a typical LLE protocol would involve:
Sample Preparation: A blood or plasma sample is mixed with a buffer to adjust the pH, and an internal standard is added.
Extraction: An immiscible organic solvent (e.g., a mixture of hexane (B92381) and ethyl acetate) is added to the sample, and the mixture is vortexed or agitated to facilitate the transfer of the analyte into the organic phase.
Phase Separation: The mixture is centrifuged to separate the aqueous and organic layers.
Collection and Evaporation: The organic layer containing the analyte is transferred to a clean tube and evaporated to dryness.
Reconstitution: The residue is reconstituted in a solvent compatible with the analytical instrument.
Hydrolysis Procedures for Conjugated Metabolites (e.g., Enzymatic Hydrolysis)
This compound, possessing a carboxylic acid functional group, is susceptible to Phase II metabolism, primarily through glucuronidation. In this process, uridine (B1682114) diphosphate-glucuronosyltransferase (UGT) enzymes conjugate a glucuronic acid moiety to the metabolite, forming a more water-soluble glucuronide conjugate that is readily excreted in urine. To accurately quantify the total concentration of this compound, it is essential to cleave this conjugate bond, a process known as hydrolysis, prior to extraction and analysis.
Enzymatic hydrolysis is the most common and effective method for this purpose. The procedure involves incubating the biological sample, typically urine, with a β-glucuronidase enzyme. kurabiotech.comfaa.gov This enzyme specifically catalyzes the cleavage of the β-D-glucuronic acid residue from the aglycone (in this case, this compound).
The efficiency of this enzymatic reaction is dependent on several factors, including the source of the enzyme, pH, temperature, and incubation time. faa.govnih.gov Enzymes derived from various sources, such as Escherichia coli (E. coli), Helix pomatia (snail), and recombinant sources, are commercially available and exhibit different optimal conditions and efficiencies. nih.govmdpi.com Research on cannabinoid metabolites has shown that recombinant enzymes can offer efficient and rapid hydrolysis. mdpi.com For instance, a typical procedure involves adjusting the urine sample to an appropriate pH (often between 5.0 and 6.8) with a buffer, adding a specific activity of β-glucuronidase, and incubating the mixture. nih.govsemanticscholar.org
The selection of hydrolysis parameters is a critical step in method development to ensure complete cleavage of the conjugated metabolite without degrading the target analyte.
| Enzyme Source | Optimal pH | Incubation Temperature (°C) | Typical Incubation Time | Reference |
|---|---|---|---|---|
| β-glucuronidase (Helix pomatia) | 5.0 | Overnight (~16 hours) | 37-60 | nih.govsemanticscholar.org |
| β-glucuronidase (E. coli) | 6.8 | 16 hours | 37 | nih.gov |
| Recombinant β-glucuronidase (B-One™) | Not specified | 5 minutes | 20-55 | mdpi.com |
| Recombinant β-glucuronidase (BGTurbo®) | Not specified | 10 minutes | 50 | kurabiotech.com |
Method Validation and Performance Metrics in Research Settings
For an analytical method to be considered reliable for research and forensic applications, it must undergo a thorough validation process. This process assesses several key performance metrics to establish the method's accuracy, precision, and robustness.
Evaluation of Analytical Sensitivity and Selectivity
Sensitivity refers to the ability of an analytical method to detect and quantify the lowest possible concentration of an analyte in a sample. This is typically defined by two parameters: the Limit of Detection (LOD) and the Limit of Quantitation (LOQ).
LOD: The lowest concentration of an analyte that can be reliably distinguished from background noise, but not necessarily quantified with acceptable precision and accuracy.
LOQ: The lowest concentration of an analyte that can be measured with a defined level of precision and accuracy. The LOQ is a critical parameter for toxicological analysis, where concentrations of metabolites can be very low.
For synthetic cannabinoid metabolites, including carboxylated metabolites structurally similar to this compound, validated LC-MS/MS methods typically achieve LOQs in the sub-nanogram to low nanogram per milliliter range (ng/mL) in both urine and blood. scielo.org.za
Selectivity is the ability of the method to differentiate and quantify the target analyte in the presence of other, potentially interfering, components in the sample matrix. nih.gov In LC-MS/MS analysis, selectivity is achieved through a combination of chromatographic separation and mass spectrometric detection. The liquid chromatography step separates this compound from other endogenous and exogenous compounds based on its physicochemical properties. The mass spectrometer provides further selectivity by monitoring specific precursor-to-product ion transitions (Multiple Reaction Monitoring, MRM), which act as a unique mass fingerprint for the analyte.
| Analyte Type | Matrix | LOD Range (ng/mL) | LOQ Range (ng/mL) | Reference |
|---|---|---|---|---|
| Carboxylic Acid Metabolites | Urine | 0.05 - 0.5 | 0.1 - 1.0 | nih.gov |
| Various Synthetic Cannabinoids & Metabolites | Urine | 0.225 - 3.375 | 0.225 - 3.375 | scielo.org.za |
| Various Synthetic Cannabinoids & Metabolites | Whole Blood | 0.675 - 3.375 | 0.675 - 3.375 | scielo.org.za |
| Various Synthetic Cannabinoids & Metabolites | Plasma | 0.003 - 0.004 | 0.012 - 0.016 | nih.gov |
Assessment of Matrix Effects
Biological matrices such as blood and urine are complex mixtures containing numerous endogenous substances (e.g., salts, lipids, proteins, phospholipids). chromatographytoday.com During LC-MS/MS analysis, these co-eluting substances can interfere with the ionization of the target analyte in the mass spectrometer's ion source, leading to either ion suppression or enhancement. nih.gov This phenomenon, known as the matrix effect, can adversely affect the accuracy and precision of quantification. nih.gov
The assessment of matrix effects is a crucial component of method validation. It is typically evaluated by comparing the peak area of an analyte in a post-extraction spiked blank matrix sample to the peak area of the analyte in a neat solvent solution at the same concentration. unpad.ac.id A value of 100% indicates no matrix effect, values below 100% suggest ion suppression, and values above 100% indicate ion enhancement. Studies on various synthetic cannabinoid metabolites have reported matrix effects ranging from significant suppression (-73%) to moderate enhancement (+52%). nih.gov Effective sample preparation techniques, such as solid-phase extraction (SPE) or supported liquid extraction (SLE), are employed to minimize these effects by removing interfering components before analysis. chromatographytoday.comunpad.ac.id
Stability Studies of this compound in Biological Samples
The stability of an analyte in a biological matrix is a critical consideration for ensuring the integrity of results, from sample collection to analysis. Degradation of the analyte can lead to an underestimation of its concentration. Stability studies for this compound are conducted to determine its robustness under various storage and handling conditions.
These studies typically involve spiking the metabolite into blank biological fluids (blood, urine) and storing the samples under different temperature conditions (e.g., room temperature, refrigerated at 4°C, and frozen at -20°C or lower) for specified periods. nih.govdiva-portal.org Research has shown that while many parent synthetic cannabinoids are unstable in biological matrices, particularly in blood at room or refrigerated temperatures, their corresponding carboxylic acid metabolites are significantly more stable. nih.gov One study demonstrated that butanoic acid metabolites, which are structurally analogous to this compound, are stable in blood across all common storage conditions (room temperature, 4°C, and -20°C). nih.gov Another long-term study found that all 24 synthetic cannabinoid metabolites tested were stable in both blood and urine for 168 days when stored at -30°C. nii.ac.jp The analytical reference standard of this compound is reported to be stable for at least four years when stored at -20°C. caymanchem.com These findings underscore the importance of analyzing for these stable metabolites as reliable biomarkers of parent compound intake.
| Matrix | Storage Condition | Duration | Stability Outcome | Reference |
|---|---|---|---|---|
| Blood | Room Temperature (~22°C) | Up to 35 days | Stable | nih.gov |
| Blood | Refrigerated (4°C) | Up to 35 days | Stable | nih.gov |
| Blood | Frozen (-20°C) | Up to 35 days | Stable | nih.gov |
| Blood & Urine | Frozen (-30°C) | Up to 168 days | Stable | nii.ac.jp |
| Neat Compound (Solid) | Frozen (-20°C) | ≥ 4 years | Stable | caymanchem.com |
Metabolic Pathways and Biotransformation of Mmb Fubica
In Vitro Metabolic Profiling of MMB-FUBICA to MMB-FUBICA Metabolite 3
In vitro studies are instrumental in elucidating the specific enzymes and pathways involved in drug metabolism. For MMB-FUBICA, these studies have pinpointed the key players in its conversion to metabolite 3.
Role of Human Liver Microsomes (HLM) in Phase I Metabolism
Human liver microsomes (HLM) are a standard in vitro model for studying drug metabolism as they contain a high concentration of drug-metabolizing enzymes, including cytochrome P450 (CYP) and carboxylesterases. researchgate.netnih.gov Studies using HLM have demonstrated that the hepatic metabolism of MMB-FUBICA (also referred to as AMB-FUBINACA) is exceptionally rapid. researchgate.net The primary biotransformation pathway observed in HLM incubations is ester hydrolysis, leading to the formation of this compound. researchgate.netresearchgate.net In fact, this carboxylic acid metabolite can account for over 99% of all metabolites produced in HLM experiments, highlighting its dominance in the metabolic profile. researchgate.net
In these HLM models, a total of 17 metabolites of AMB-FUBINACA were identified, with the main Phase I pathways including ester hydrolysis, hydroxylation, and combinations of these reactions. nih.gov The ester hydrolysis product, this compound, is consistently reported as a major metabolite. researchgate.netnih.gov
Contribution of Human Carboxylesterases (hCES) to Ester Hydrolysis
Further investigation into the specific enzymes responsible for the hydrolysis of MMB-FUBICA has identified human carboxylesterases (hCES) as the primary catalysts. nih.govnih.gov The hCES superfamily, particularly hCES1 and hCES2, plays a crucial role in the hydrolysis of various xenobiotics containing ester or amide bonds. nih.gov
Studies using recombinant hCES isoforms have shown that MMB-FUBINACA is a substrate for hCES1b, hCES1c, and to a lesser extent, hCES2. nih.gov The rate of hydrolysis is significant, with incubations using pooled human liver S9 (pHLS9) and HLM showing complete transformation of MMB-FUBINACA to its carboxylic acid metabolite. nih.gov Specifically, the relative amounts of this compound formed were highest with hCES1c (87%) and hCES1b (78%), while hCES2 contributed a much smaller amount (3.2%). nih.gov These findings underscore the efficiency of hCES1 isoforms in the liver in metabolizing MMB-FUBICA. nih.gov
| Enzyme Source | Relative Amount of this compound Formed |
| hCES1b | 78% |
| hCES1c | 87% |
| hCES2 | 3.2% |
| pHLM | 100% (complete transformation) |
| pHLS9 | 100% (complete transformation) |
This table summarizes the relative production of this compound by different human carboxylesterase isoforms and liver fractions, based on in vitro studies. Data sourced from nih.gov.
Identification of Other Potential Phase I Biotransformation Pathways
While ester hydrolysis is the predominant metabolic pathway for MMB-FUBICA, other Phase I reactions also occur, albeit to a lesser extent. nih.govresearchgate.net These alternative pathways often involve oxidative metabolism, leading to the formation of hydroxylated metabolites on various parts of the molecule, such as the indole (B1671886) ring or the alkyl side chain. researchgate.netresearchgate.net Additionally, combinations of reactions can occur, for instance, ester hydrolysis followed by hydroxylation of the indazole ring. nih.gov However, these non-hydrolytic metabolites are generally produced at much lower abundances compared to this compound. researchgate.net
In Vitro Metabolic Studies in Non-Hepatic Systems
While the liver is the primary site of drug metabolism, biotransformation can also occur in other tissues. To explore this, some studies have utilized non-hepatic systems. For example, the zebrafish model has been used as an in vivo system to complement in vitro HLM data. nih.gov In the case of AMB-FUBINACA, the zebrafish model produced a metabolic profile similar to that of HLM, identifying 16 of the same 17 metabolites. nih.gov This suggests that the primary metabolic pathways, including ester hydrolysis to form this compound, are conserved across these different biological systems. nih.gov
Comparative Metabolic Studies of Valine- and Tert-Leucine-Derived Synthetic Cannabinoids
MMB-FUBICA belongs to the valine-derived subclass of synthetic cannabinoids. Comparing its metabolism to that of tert-leucine-derived analogues provides valuable insights into structure-metabolism relationships.
Similarities and Differences in Ester Hydrolysis Across Analogues
A key structural difference between valine- and tert-leucine-derived synthetic cannabinoids is the amino acid moiety. MMB-FUBICA contains a valine methyl ester, characterized by an isopropyl group. In contrast, tert-leucine analogues, such as MDMB-FUBICA, possess a tert-butyl group. researchgate.netcaymanchem.com This structural variance has a significant impact on the rate of ester hydrolysis.
Systematic comparisons have revealed that ester hydrolysis is the predominant metabolic pathway for valine-derived synthetic cannabinoids like MMB-FUBICA, accounting for a very high percentage of its metabolism. researchgate.net Conversely, for tert-leucine-derived compounds, while the corresponding carboxylic acid metabolite is formed, it is rarely the most abundant metabolite in vitro. researchgate.net This difference is attributed to steric hindrance; the bulkier tert-butyl side chain of the tert-leucine group is thought to reduce the interaction of these molecules with the active site of metabolizing carboxylesterases compared to the less bulky isopropyl side chain of the valine group. researchgate.netuniklinik-freiburg.de
Studies have shown that for tert-leucine derived compounds like MDMB-FUBICA, the relative amounts of the carboxylic acid metabolite produced by hCES isoforms are below 1%. nih.gov This is in stark contrast to the extensive hydrolysis observed with MMB-FUBINACA. nih.gov Therefore, while the metabolic pathway of ester hydrolysis is common to both subclasses, its prominence is significantly greater for valine-derived synthetic cannabinoids. researchgate.netuni-saarland.de
| Compound Subclass | Amino Acid Moiety | Key Structural Feature | Prominence of Ester Hydrolysis |
| Valine-derived (e.g., MMB-FUBICA) | Valine | Isopropyl group | Predominant pathway |
| Tert-leucine-derived (e.g., MDMB-FUBICA) | Tert-leucine | Tert-butyl group | Less prominent pathway |
This table compares the structural features and the resulting prominence of ester hydrolysis in valine- and tert-leucine-derived synthetic cannabinoids. Data sourced from researchgate.netnih.govuniklinik-freiburg.de.
Structural Determinants Influencing Metabolic Rates and Pathways
The biotransformation of MMB-FUBICA, a synthetic cannabinoid, is largely dictated by its chemical structure. Key molecular features serve as primary sites for metabolic reactions, influencing both the rate and the nature of the resulting metabolites.
The most significant structural determinant is the methyl ester group attached to the valine moiety. This group is highly susceptible to hydrolysis by carboxylesterases, a class of enzymes prevalent in the liver and other tissues. nih.gov This reaction, known as ester hydrolysis or O-demethylation, is a rapid and major initial metabolic step for MMB-FUBICA and similarly structured synthetic cannabinoids. nih.govnih.gov The product of this hydrolysis is the corresponding carboxylic acid, known as this compound (or AMB-FUBINACA carboxylic acid). nih.govnih.gov The efficiency of this pathway is highlighted by in vitro studies where MMB-FUBICA was found to be a substrate for human carboxylesterases hCES1b, hCES1c, and hCES2. nih.gov
Other structural features also play a role in its metabolism. The fluorobenzyl group and the indole core are susceptible to Phase I oxidative reactions, primarily mediated by cytochrome P450 (CYP450) enzymes. kcl.ac.uk These reactions can include hydroxylation at various positions on the indole ring or the fluorobenzyl group. nih.govkcl.ac.uk Furthermore, enzymatic defluorination of the fluorobenzyl group can occur. kcl.ac.uk The amide linker connecting the indole core to the valine moiety is generally more stable but can also be a site for hydrolysis, although this is considered a less prominent pathway compared to ester hydrolysis. nih.gov The interplay of these structural features results in a predictable yet complex metabolic profile, with ester hydrolysis being the dominant initial transformation. nih.govnih.gov
In Vivo Metabolite Formation and Disposition in Preclinical Models
To understand the metabolic fate of MMB-FUBICA within a living system, researchers utilize preclinical animal models, most commonly rodents like Sprague-Dawley rats. nih.gov These in vivo studies provide crucial information on how the parent compound is transformed into various metabolites, how these metabolites are distributed throughout the body's tissues, and their patterns of elimination. nih.gov Such experiments are vital for characterizing the complete pharmacokinetic profile of the substance and its derivatives. nih.gov
Characterization of Metabolite Profiles in Animal Models (e.g., Rodents)
In vivo studies using rat models have successfully characterized the metabolic profile of MMB-FUBICA (also referred to as AMB-FUBINACA in some studies). Following administration, biological samples such as blood, urine, liver, kidney, and brain are collected and analyzed, typically using advanced techniques like liquid chromatography-high-resolution mass spectrometry (LC-HRMS). nih.gov
These analyses confirm that the primary metabolic pathway is indeed the hydrolysis of the methyl ester, leading to the formation of this compound (O-demethyl AMB-FUBINACA). nih.gov This metabolite is a major product found in the studied biological matrices. nih.gov Beyond this primary step, a variety of other Phase I metabolites have been identified, resulting from subsequent or alternative reactions. These include hydroxylations on the indole or fluorobenzyl parts of the molecule and other oxidative processes. nih.gov
The table below summarizes the key metabolic reactions observed in preclinical rodent models.
| Metabolic Reaction | Resulting Metabolite Type | Description |
| Ester Hydrolysis (O-demethylation) | Carboxylic Acid (this compound) | Cleavage of the methyl ester group to form a carboxylic acid. This is the main metabolic pathway. nih.gov |
| Hydroxylation | Hydroxylated Metabolites | Addition of a hydroxyl (-OH) group to the indole ring or fluorobenzyl group. nih.gov |
| Oxidation | Oxidized Metabolites | Further oxidation of hydroxylated groups or other parts of the molecule. nih.gov |
| Dealkylation | Dealkylated Metabolites | Removal of an alkyl group. nih.gov |
Tissue Distribution and Excretion Patterns of this compound in Animal Studies
Studies in rat models have provided insights into the disposition of this compound. Following its formation, this carboxylic acid metabolite, along with the parent compound, shows significant bioaccumulation in certain tissues. nih.gov
Tissue Distribution: Analysis of tissues from Sprague-Dawley rats revealed that the highest concentrations of both the parent compound and this compound were found in the liver. nih.gov This is expected, as the liver is the primary site of drug metabolism. The metabolite was also detected in the kidney, brain, blood, and urine at various time points post-administration. nih.gov The presence of the metabolite in the brain indicates it can cross the blood-brain barrier. High accumulation in the liver suggests that this organ is central to the biotransformation and clearance of the compound, with both the parent drug and its primary metabolite being detected in liver tissue up to 48 hours after administration. nih.gov
Excretion Patterns: The excretion of MMB-FUBICA metabolites occurs through urine. nih.gov The formation of this compound, a carboxylic acid, increases the water solubility of the compound compared to its parent form, facilitating its elimination via the kidneys. nih.gov While specific quantitative excretion rates for this compound are not detailed in the provided search results, the general pathway for synthetic cannabinoid acid metabolites involves renal clearance. researchgate.net Further metabolism via Phase II reactions, such as glucuronidation, can also occur to enhance water solubility and promote excretion, although this is often a less common pathway compared to Phase I biotransformations for this class of compounds. researchgate.net
The table below outlines the observed distribution of this compound in preclinical models.
| Biological Matrix | Detection Status | Notes |
| Liver | Detected | High bioaccumulation observed. nih.gov |
| Kidney | Detected | Involved in the excretion pathway. nih.gov |
| Brain | Detected | Indicates passage across the blood-brain barrier. nih.gov |
| Blood (Serum) | Detected | Present in circulation following metabolism. nih.gov |
| Urine | Detected | Primary route of excretion for the metabolite. nih.gov |
Pharmacological Characterization of Mmb Fubica Metabolite 3
In Vitro Receptor Binding Affinity (e.g., Cannabinoid CB1 and CB2 Receptors)
The parent compound, MMB-FUBICA, demonstrates notable binding affinity for both human cannabinoid receptor 1 (hCB1) and cannabinoid receptor 2 (hCB2). Research has shown that MMB-FUBICA binds to the CB1 receptor with a Kᵢ value of 58 ± 19 nM. regulations.gov Another study reported its binding affinity (Kᵢ) at hCB1 receptors to be 19.5 nM and at hCB2 receptors to be 37.2 nM, indicating a slight preference for the CB1 receptor. nih.gov The rank order of affinity for MMB-FUBICA was determined to be CB1 > CB2. nih.gov
In contrast, specific quantitative binding affinity data for MMB-FUBICA metabolite 3 at CB1 and CB2 receptors is not extensively detailed in the available scientific literature. However, based on its observed lack of functional activity in cellular assays, its binding affinity is presumed to be significantly diminished or negligible compared to the parent compound. ugent.be
| Compound | Receptor | Binding Affinity (Kᵢ) [nM] | Reference |
|---|---|---|---|
| MMB-FUBICA | hCB1 | 19.5 | nih.gov |
| hCB2 | 37.2 | nih.gov |
In Vitro Functional Activity in Cellular Assays (e.g., Agonist Activity, Signal Transduction)
MMB-FUBICA is characterized as a potent and efficacious agonist at the CB1 receptor. regulations.govnih.gov In vitro functional studies using Chinese hamster ovary (CHO) cells transfected with human CB1 receptors showed that MMB-FUBICA acts as a full agonist with an EC₅₀ value of 15.6 ± 5.2 nM. regulations.gov In a [³⁵S]GTPγS binding assay, which measures G-protein activation, MMB-FUBICA demonstrated potent agonism at both hCB1 (EC₅₀ = 10.2 nM) and hCB2 (EC₅₀ = 17.0 nM) receptors. nih.gov
Conversely, its primary hydrolysis metabolite, this compound, exhibits a starkly different activity profile. A systematic investigation using a β-arrestin2 recruitment bio-assay, which measures a key signal transduction pathway for cannabinoid receptors, found that the major hydrolysis metabolites of ADB-FUBICA and its methyl- and ethylester derivatives showed no detectable CB1 activation at concentrations up to 1 µM. ugent.be As MMB-FUBICA falls within this chemical class, its hydrolysis metabolite is understood to be functionally inactive as a CB1 receptor agonist. ugent.be This indicates that the hydrolysis of the ester group effectively abolishes the compound's ability to activate the CB1 receptor. ugent.be
| Compound | Assay | Receptor | Potency (EC₅₀) [nM] | Efficacy (% of Control) | Reference |
|---|---|---|---|---|---|
| MMB-FUBICA | [³⁵S]GTPγS Binding | hCB1 | 10.2 | 110% (vs. CP55,940) | nih.gov |
| hCB2 | 17.0 | 90% (vs. CP55,940) | nih.gov | ||
| This compound | β-arrestin2 Recruitment | CB1 | No detectable activation up to 1000 nM | N/A | ugent.be |
Structure-Activity Relationships of Hydrolyzed Metabolites Compared to Parent Compounds
The comparison between MMB-FUBICA and this compound provides a clear example of the structure-activity relationships (SAR) for this class of synthetic cannabinoids. The critical structural difference is the terminal group on the L-valinate moiety: a methyl ester in the parent compound and a carboxylic acid in the hydrolyzed metabolite. caymanchem.comugent.be
The presence of the ester group is crucial for potent cannabinoid receptor binding and activation. Its hydrolysis to a carboxylic acid, a common and major metabolic pathway for synthetic cannabinoids with terminal ester groups, severely impairs or completely abolishes CB1 receptor activity. ugent.beuni-saarland.de This loss of activity suggests that the size, charge, and/or hydrogen bonding capability of the terminal group is a key determinant for interaction with the cannabinoid receptors. The introduction of the negatively charged carboxylate group in the metabolite likely creates an unfavorable interaction within the receptor's binding pocket, preventing effective binding and subsequent receptor activation. This principle holds true for numerous related synthetic cannabinoids, where ester hydrolysis serves as a primary metabolic deactivation step. ugent.bemdpi.com
Forensic and Toxicological Significance of Mmb Fubica Metabolite 3 As a Biomarker
Utility of MMB-FUBICA Metabolite 3 as a Biomarker for MMB-FUBICA Exposure
The primary metabolic pathway for many synthetic cannabinoids containing a methyl ester group, such as MMB-FUBICA, is hydrolysis. nih.govugent.be This reaction is catalyzed by human carboxylesterases (hCES) and converts the parent compound into its corresponding carboxylic acid metabolite. nih.gov In the case of MMB-FUBICA, this process yields this compound, formally known as N-[[1-[(4-fluorophenyl)methyl]-1H-indol-3-yl]carbonyl]-L-valine. caymanchem.com
Several research findings underscore the utility of this metabolite as a definitive biomarker:
Prevalence in Metabolism: Studies on analogous synthetic cannabinoids demonstrate that the carboxylic acid metabolite is often the most abundant metabolic product found in urine samples. ugent.beresearchgate.net For instance, the corresponding carboxylic acid metabolite of MDMB-FUBINACA was the most prevalent metabolite detected in nine postmortem urine samples associated with its use. ugent.be This indicates that this compound is likely to be present at detectable concentrations following the use of the parent compound.
Increased Detection Window: Parent ester-containing synthetic cannabinoids are often unstable in biological matrices, particularly in blood, and may be rapidly cleared from the body. ojp.gov The resulting carboxylic acid metabolites are generally more stable and can be detected for a longer period, thus extending the window of detection for forensic analysis. ojp.gov
Reliability: Due to the instability of the parent compound, the detection of this compound provides a more reliable confirmation of exposure than relying solely on the detection of MMB-FUBICA. ojp.gov Research has concluded that butanoic acid metabolites are effective biomarkers in both blood and urine for identifying the consumption of methyl ester synthetic cannabinoids. ojp.gov
Detection Frequencies and Prevalence in Forensic Toxicology Casework (Methodological Aspects)
The detection of MMB-FUBICA and its metabolites in forensic casework is accomplished using highly sensitive analytical techniques. The preferred method is liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS), such as LC-quadrupole time-of-flight (LC-QTOF-MS). ojp.govswafs.us This technology allows for the retrospective analysis of previously acquired data, which is invaluable for identifying emerging NPS that were not part of the original testing panel. ojp.gov
Sample preparation for urine analysis typically involves an initial hydrolysis step, often using enzymes like beta-glucuronidase, to cleave any phase II glucuronide conjugates, followed by a sample cleanup and concentration step such as solid-phase extraction (SPE). ojp.gov
Data from forensic laboratories and toxicology monitoring programs illustrate the prevalence of MMB-FUBICA and its metabolites. Reports have documented its detection across the United States in samples from death investigations, driving under the influence cases, and clinical intoxications. swafs.usaegislabs.com
| Analyte | Reporting Period | Positive Samples | Positivity Rate (%) | Source of Data |
|---|---|---|---|---|
| MMB-FUBINACA 3-Methylbutanoic Acid | Q1 2019 | 25 | 1.6% | CFSRE Trend Report swafs.us |
| MMB-FUBICA | 2022 | Detected in 11 out of 12 months | Aegis Sciences Corporation Report cloudfront.net | |
| MMB-FUBICA M3 | 2023 | Detected in buprenorphine patient samples | Aegis Sciences Corporation Report aegislabs.com |
Stability of this compound in Forensic Samples
The stability of an analyte in a biological matrix is a critical factor for accurate toxicological interpretation. Research and data on this compound and similar compounds indicate good stability under appropriate storage conditions.
Reference Material Stability: The analytical reference standard of this compound is reported to be stable for at least four years when stored at -20°C in a crystalline solid form. caymanchem.com
Stability in Biological Samples: General studies on urine metabolomics show that while most metabolites are stable, some can degrade if samples are stored improperly. nih.gov Prolonged storage at room temperature or even on cool packs (around 9°C) for over 8 hours can lead to a significant decrease in the concentration of certain amino acids. nih.gov Therefore, it is recommended to freeze urine samples, preferably at -80°C, as soon as possible. nih.gov
Superiority over Parent Compound: Specific studies on synthetic cannabinoids have highlighted the instability of parent methyl ester compounds in blood, even under refrigeration. ojp.gov In contrast, the carboxylic acid metabolites, such as this compound, proved to be stable and reliable biomarkers in both blood and urine. ojp.gov Other investigations into NPS stability confirmed that most analytes remain stable in whole blood for extended periods (e.g., 180 days) only when stored frozen at -20°C. mdpi.com
| Matrix | Storage Condition | Stability Finding | Reference |
|---|---|---|---|
| Blood | Refrigerated (4°C) | Parent ester compounds are unstable. | ojp.gov |
| Blood | Frozen (-20°C) | Generally stable for extended periods. | mdpi.com |
| Blood and Urine | Not specified | Butanoic acid metabolites are good, stable biomarkers. | ojp.gov |
| Urine | Room Temperature (~20°C) | Degradation possible after 8 hours; freezing recommended. | nih.gov |
Future Research Directions for Mmb Fubica Metabolite 3
Development of Harmonized Analytical Methods for Global Monitoring
The proliferation of new psychoactive substances (NPS), including synthetic cannabinoids like MMB-FUBICA, necessitates a globally coordinated response. uniroma1.it A significant hurdle in monitoring the spread and impact of these substances is the lack of standardized analytical methods across forensic and clinical laboratories worldwide. nih.gov Future research must prioritize the development and implementation of harmonized protocols for the detection and quantification of MMB-FUBICA metabolite 3.
Currently, methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS) are widely used for their sensitivity and specificity. actamedica.org However, variations in instrumentation, reference standards, and quality control procedures can lead to discrepancies in results between laboratories. unodc.org Establishing international proficiency testing schemes and providing certified reference materials for this compound are essential steps. This will ensure that data generated in different regions are comparable, allowing for a more accurate global picture of MMB-FUBICA use. Research should also focus on developing cost-effective and high-throughput methods to make comprehensive monitoring feasible for laboratories with varying resources. researchgate.net
Advanced Structural Elucidation Techniques for Novel Metabolites
While this compound is a known metabolic product, the full metabolic profile of MMB-FUBICA is likely more complex. It is crucial to identify all significant metabolites to ensure that toxicological screenings are comprehensive. Future research should employ advanced analytical techniques to uncover and structurally characterize novel metabolites.
Elucidation of Enzyme Kinetics and Specific Isoenzyme Contributions to Metabolism
A thorough understanding of the enzymes responsible for the metabolism of MMB-FUBICA is critical for predicting potential drug-drug interactions and understanding inter-individual variability in toxicological outcomes. The formation of this compound is primarily due to ester hydrolysis. nih.govnih.gov Future research should focus on detailed enzyme kinetic studies to characterize this process.
The primary enzymes involved in the metabolism of many drugs are the cytochrome P450 (CYP) and human carboxylesterase (hCES) superfamilies. cancernetwork.comnih.govmdpi.com Studies have indicated that hCES isozymes, particularly hCES1b and hCES1c, are involved in the hydrolysis of MMB-FUBICA. nih.gov Research should aim to determine the specific kinetic parameters, such as the Michaelis Constant (Km) and maximal velocity (Vmax), for the hydrolysis of MMB-FUBICA by these enzymes. databiotech.co.il This can be achieved by using recombinant human enzymes to isolate the activity of individual isoenzymes. nih.govnih.gov Such data would provide insight into the efficiency of metabolite formation and help predict how genetic polymorphisms or co-administered drugs that inhibit or induce these enzymes might affect MMB-FUBICA metabolism and toxicity. nih.gov
Long-Term Stability and Degradation Product Analysis in Complex Matrices
The integrity of toxicological results depends on the stability of analytes in biological samples from collection to analysis. ojp.gov this compound, like many other synthetic cannabinoid metabolites, can degrade in stored biological matrices such as blood and urine. ojp.govscitechnol.com This degradation can be influenced by factors like storage temperature, pH, and time. scitechnol.commdpi.com
Future research must systematically investigate the long-term stability of this compound under various storage conditions (e.g., room temperature, refrigeration, and freezing). ojp.govnih.gov Studies have shown that while many metabolites are stable when frozen, significant degradation can occur at room temperature. scitechnol.comresearchgate.net It is also vital to identify any major degradation products that may form over time. ojp.gov The presence of these degradation products could interfere with analytical methods or be misinterpreted as different metabolites. Non-targeted HRMS approaches can be employed to screen for and identify these potential degradants in stored samples. ojp.gov The results of these stability studies will be crucial for establishing evidence-based guidelines for sample handling and storage, ensuring the accuracy and reliability of forensic and clinical testing. ojp.gov
Q & A
Basic: How can researchers identify MMB-FUBICA metabolite 3 in biological samples using mass spectrometry?
Methodological Answer:
Identification involves:
- LC-MS/MS Analysis : Use high-resolution mass spectrometry (HRMS) with optimized ionization parameters (e.g., electrospray ionization) to detect metabolite-specific fragmentation patterns .
- Retention Time Alignment : Tools like XCMS perform nonlinear retention time correction across samples to align peaks and reduce technical variability .
- Spectral Matching : Compare experimental spectra with reference libraries (e.g., Metabolomics Workbench or synthetic standards) to confirm structural identity. Include collision-induced dissociation (CID) data for higher confidence .
- Ionization Efficiency Adjustments : Account for differential ionization between parent compounds and metabolites, as described in synthetic cannabinoid studies .
Basic: What are the recommended repositories for depositing and accessing metabolomics data related to this compound?
Methodological Answer:
- Metabolomics Workbench : Submit raw data (MS/NMR), processed datasets, and metadata using NMDR guidelines (Project ID: PR000898 exemplifies compliance). Ensure sample-to-file mapping and internal standard documentation .
- NIH Common Fund’s NMDR : Access datasets via Project ID links (e.g., DOI:10.21228/M8MD6W) for cross-study comparisons .
- Exemplary Studies : Review submissions tagged as "exemplary" for metadata templates, including chromatography details and metabolite annotations .
Advanced: How should researchers address contradictory findings in metabolic pathway assignments for this compound across studies?
Methodological Answer:
- Meta-Analysis Framework : Use tools like MBROLE3 to compare enriched pathways from independent datasets, highlighting discrepancies in annotations (e.g., indirect vs. direct pathway associations) .
- Methodological Audit : Evaluate study designs for biases, such as sample preparation (e.g., use of sodium fluoride to inhibit esterases in blood) or instrumental variability (e.g., NMR vs. MS ionization efficiency) .
- Cross-Validation : Replicate key experiments using orthogonal techniques (e.g., stable isotope labeling or in vitro hepatic models) to validate biotransformation steps .
Advanced: What computational strategies are effective for integrating metabolomic data of this compound with transcriptomic or proteomic datasets?
Methodological Answer:
- Multi-Omic Toolkits : Implement MAMBA or similar algorithms to model metabolite-gene/protein interactions, using relative quantification data from paired omics datasets .
- Systems Biology Workflows : Map metabolites to genome-scale metabolic models (GEMs) via platforms like MetaboAnalyst, prioritizing nodes with high betweenness centrality in reaction networks .
- Correlation Networks : Apply weighted gene co-expression network analysis (WGCNA) to identify modules linking metabolite levels (e.g., this compound) to transcriptional regulators .
Advanced: How can functional enrichment tools like MBROLE3 be applied to interpret the biological significance of this compound in a metabolomics dataset?
Methodological Answer:
- Annotation Pipeline : Input chemical identifiers (PubChem CID, HMDB ID) into MBROLE3 to retrieve enriched Gene Ontology terms, pathways (KEGG, Reactome), and literature-derived MeSH terms .
- Indirect Associations : Leverage "indirect annotations" to infer protein interactions or toxicological pathways from co-citation patterns in PubMed .
- Statistical Correction : Apply Benjamini-Hochberg adjustment to reduce false positives in pathway enrichment results, particularly for understudied metabolites .
Basic: What are the critical steps in experimental design to ensure reproducible quantification of this compound?
Methodological Answer:
- Sample Preparation : Use preservatives (e.g., sodium fluoride) to stabilize labile metabolites in biological matrices like blood .
- Internal Standards : Spike deuterated analogs (e.g., AB-FUBINACA-d4) to normalize extraction efficiency and instrument drift .
- Batch Randomization : Distribute samples across MS runs to minimize batch effects, and include QC pools for inter-batch calibration .
Advanced: What statistical approaches are recommended for analyzing time-course metabolomics data involving this compound?
Methodological Answer:
- Longitudinal Modeling : Use mixed-effects models (e.g., nlme in R) to account for intra-subject variability and missing data in time-series datasets .
- Dynamic Flux Analysis : Apply kinetic flux profiling (KFP) to estimate metabolite turnover rates, integrating precursor isotopic labeling data .
- Multivariate Regression : Partial least squares (PLS) regression can correlate temporal metabolite trends with phenotypic outcomes (e.g., toxicity scores) .
Advanced: How can in silico metabolic models aid in predicting novel biotransformation pathways for this compound?
Methodological Answer:
- Biotransformer 3.0 : Predict phase I/II metabolism using rule-based enzymatic reactions, prioritizing cytochrome P450-mediated oxidations and glucuronidation .
- Pathway Databases : Query BioCyc or KEGG to identify analogous pathways for structurally related synthetic cannabinoids .
- Machine Learning : Train random forest models on known metabolite-protein interactions to predict uncharacterized enzymatic activities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
